N-methyl-N-phenyl-2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide
Description
N-methyl-N-phenyl-2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide is a heterocyclic sulfonamide derivative characterized by a thiophene core substituted with a sulfonamide group, a 1,2,4-oxadiazole ring, and a pyridinyl moiety. The 1,2,4-oxadiazole ring is an electron-deficient heterocycle known to enhance metabolic stability and influence binding interactions in medicinal chemistry applications . Structural studies of such compounds often employ crystallographic tools like the SHELX software suite, which is widely used for small-molecule refinement and structure determination .
Properties
IUPAC Name |
N-methyl-N-phenyl-2-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)thiophene-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O3S2/c1-22(14-5-3-2-4-6-14)27(23,24)15-9-12-26-16(15)18-20-17(21-25-18)13-7-10-19-11-8-13/h2-12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVXDSCOYJIQNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-phenyl-2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with a nitrile in the presence of an oxidizing agent.
Introduction of the Pyridine Moiety: The pyridine ring can be introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, using a boronic acid derivative of pyridine.
Formation of the Thiophene Ring: The thiophene ring can be synthesized via a cyclization reaction involving a dithioester and an α-haloketone.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the thiophene derivative with a sulfonyl chloride in the presence of a base.
N-methylation and N-phenylation: The final step involves the N-methylation and N-phenylation of the sulfonamide using methyl iodide and phenyl lithium, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-phenyl-2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form amines.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Coupling Reactions: The pyridine moiety can participate in coupling reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Coupling Reactions: Palladium catalysts and boronic acid derivatives.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
N-methyl-N-phenyl-2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cell proliferation.
Materials Science: The unique electronic properties of this compound make it a candidate for use in organic electronics and photovoltaic devices.
Biological Studies: It is used in studies to understand the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound’s stability and reactivity make it useful in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-methyl-N-phenyl-2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can interact with cellular receptors to modulate signal transduction pathways, leading to changes in gene expression and cellular behavior .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several sulfonamide and heterocyclic derivatives. Below is a comparative analysis based on structural features, substituents, and inferred physicochemical properties.
Structural and Functional Group Analysis
| Compound (CAS No.) | Core Structure | Key Substituents | Heterocyclic Systems |
|---|---|---|---|
| Target Compound | Thiophene-sulfonamide | N-methyl-N-phenyl, 1,2,4-oxadiazole, pyridin-4-yl | Thiophene, 1,2,4-oxadiazole, pyridine |
| 863595-16-8 (N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide) | Thiophene-sulfonamide | Thiazolo[5,4-b]pyridine, 2-methylphenyl | Thiophene, thiazolo-pyridine |
| 912624-95-4 (N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide) | Methanesulfonamide | Thiazolo[5,4-b]pyridine, 2-methylphenyl | Thiazolo-pyridine |
| 863558-54-7 (N-(2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)thiophene-2-sulfonamide) | Thiophene-sulfonamide | 4-ethylpiperazine, pyridin-3-yl | Thiophene, pyridine, piperazine |
| 618402-89-4 (5-(2-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]furan-2-carboxamide) | Furan-carboxamide | 2-chlorophenyl, 4-methoxyphenethyl | Furan |
| 609796-13-6 (2-[(4-Chloro-3-nitrobenzoyl)amino]-N-(3-pyridinylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide) | Benzothiophene-carboxamide | 4-chloro-3-nitrobenzoyl, 3-pyridinylmethyl | Benzothiophene, pyridine |
Key Observations
Heterocyclic Systems: The target compound’s 1,2,4-oxadiazole ring differs from the thiazolo-pyridine in 863595-16-8 and 912624-95-4. Compounds like 618402-89-4 (furan) and 609796-13-6 (benzothiophene) lack sulfonamide groups, reducing hydrogen-bonding capacity compared to the target compound.
Substituent Effects :
- The 4-ethylpiperazine group in 863558-54-7 may enhance solubility and bioavailability compared to the target’s N-methyl-N-phenyl group, which is more lipophilic .
- The methanesulfonamide in 912624-95-4 lacks the thiophene-oxadiazole-pyridine scaffold, likely reducing π-π stacking interactions critical for target engagement.
Research Findings and Limitations
- Structural Insights: Crystallographic data (e.g., bond lengths, torsion angles) for such compounds are often resolved using SHELX software, which aids in understanding conformational preferences .
- Activity Gaps: While structural analogs (e.g., 863558-54-7 with piperazine) hint at improved solubility, direct comparative pharmacological studies are absent.
Q & A
Q. What are the established synthetic routes for this compound, and which key intermediates are involved?
The synthesis typically involves multi-step organic reactions, including:
- Coupling reactions using palladium catalysts to construct the oxadiazole-thiophene backbone .
- Sulfonamide formation via nucleophilic substitution between a thiophene-sulfonyl chloride intermediate and N-methyl-N-phenylamine under basic conditions (e.g., triethylamine in ethanol) .
- Oxadiazole ring closure using hydroxylamine derivatives and carbodiimide coupling agents . Key intermediates include the thiophene-3-sulfonyl chloride precursor and the pyridinyl-oxadiazole fragment.
Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry of the oxadiazole and sulfonamide groups .
- High-Performance Liquid Chromatography (HPLC) : Validates purity (>95% by reverse-phase HPLC) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
Q. What are the primary structural features that influence its reactivity and stability?
- The oxadiazole ring enhances electron-deficient character, increasing susceptibility to nucleophilic attack .
- The thiophene-sulfonamide moiety contributes to planar geometry, promoting π-π stacking in solid-state crystallization .
- Steric hindrance from the N-methyl-N-phenyl group reduces aggregation in solution .
Advanced Research Questions
Q. How can conflicting data regarding biological activity against kinase targets be resolved?
Contradictions in kinase inhibition assays (e.g., IC50 variability) may arise from:
- Assay conditions : Differences in ATP concentration or pH can alter binding kinetics. Standardize using the ADP-Glo™ Kinase Assay .
- Off-target effects : Perform selectivity profiling against a panel of 100+ kinases .
- Structural validation : Co-crystallize the compound with the target kinase to confirm binding modes (e.g., X-ray crystallography) .
Q. What strategies are recommended for optimizing pharmacokinetic properties without compromising target affinity?
- Bioisosteric replacement : Substitute the pyridinyl group with a less polar heterocycle (e.g., pyrazine) to enhance solubility .
- Prodrug derivatization : Introduce ester groups at the sulfonamide nitrogen to improve oral bioavailability .
- Metabolic stability : Use deuterium labeling at labile positions (e.g., methyl groups) to slow CYP450-mediated degradation .
Q. How does the compound’s selectivity for COX-2 over COX-1 compare to structurally related sulfonamides?
- Molecular docking studies suggest the pyridinyl-oxadiazole group occupies the COX-2 hydrophobic pocket, while the sulfonamide interacts with Arg120/His90 residues .
- Selectivity ratios : This compound shows a 50-fold selectivity for COX-2 (IC50 = 0.2 µM) vs. COX-1 (IC50 = 10 µM), outperforming simpler analogs lacking the oxadiazole moiety .
Q. What experimental approaches can elucidate its mechanism of action in antimicrobial assays?
- Time-kill kinetics : Monitor bacterial growth inhibition at 2x and 4x MIC over 24 hours to distinguish bactericidal vs. bacteriostatic effects .
- Resistance induction : Serial passage experiments in S. aureus identify mutations in target genes (e.g., fabI for enoyl-ACP reductase) .
- Membrane permeability : Use fluorescent probes (e.g., SYTOX Green) to assess disruption of bacterial membranes .
Data Contradiction Analysis
Q. How to address discrepancies in reported cytotoxicity data across cancer cell lines?
- Cell line variability : Test in NCI-60 panels to identify lineage-specific sensitivity (e.g., colon vs. breast cancer) .
- Apoptosis vs. necrosis : Use Annexin V/PI staining to differentiate mechanisms .
- Metabolic interference : Measure ATP levels and ROS production to rule out off-target effects on mitochondrial function .
Methodological Best Practices
Q. What purification techniques are optimal for isolating this compound?
- Column chromatography : Use silica gel with a gradient of ethyl acetate/hexanes (20–50%) to resolve sulfonamide byproducts .
- Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to enhance crystal lattice formation .
Q. How to design SAR studies for derivatives targeting enzyme inhibition?
- Core modifications : Replace thiophene with furan or pyrrole to assess electronic effects .
- Substituent scanning : Introduce halogens (F, Cl) at the phenyl ring to evaluate steric and electronic impacts on binding .
- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical hydrogen-bond acceptors (e.g., oxadiazole oxygen) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
